N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole ring, an imidazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The benzodioxole and imidazole intermediates can be coupled using a sulfanylacetamide linker through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the sulfanyl group, potentially leading to the formation of thioethers.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxole or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Halogenated reagents, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways.
Medicine
Potential medicinal applications could include its use as a drug candidate for targeting specific diseases, given its unique structural features.
Industry
In industry, the compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide would depend on its specific application. For instance, if used as a drug, it might interact with particular molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide analogs: Compounds with similar core structures but different substituents.
Benzodioxole derivatives: Compounds featuring the benzodioxole ring with various functional groups.
Imidazole derivatives: Compounds with the imidazole ring and different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of structural motifs, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c1-31-19-8-3-16(4-9-19)24-26(29-25(28-24)17-5-10-20(32-2)11-6-17)35-14-23(30)27-18-7-12-21-22(13-18)34-15-33-21/h3-13H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBZBGASHLJNGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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